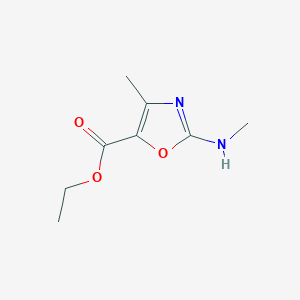
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl, also known as Dopamine hydrochloride, is a useful isotopically labeled research compound . It can be prepared to use as a neurotransmitter precursor for multiple-resonance NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C 7 13CH 11 15NO 2 ∙ HCl . The unlabelled version of the compound has the CAS number 62-31-7 .Applications De Recherche Scientifique
Corrosion Inhibition
One of the applications of amine derivatives, including those similar in structure to 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl, is in corrosion inhibition. A study by Boughoues et al. (2020) demonstrated that amine derivative compounds could effectively inhibit corrosion of mild steel in HCl medium. These compounds form a protective film on the steel surface, with their effectiveness influenced by the specific substituent groups (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Synthesis of Ligands and Receptors
Compounds like this compound have been synthesized and evaluated as ligands for dopamine receptors. Claudi et al. (1996) reported on the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives, showing affinity and selectivity for dopamine D1 receptors (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).
Pharmaceutical Synthesis
These compounds also play a role in the synthesis of pharmaceutical ingredients. For example, the synthesis of the Taxol® side chain from ethyl benzoylacetate, as detailed by Wuts, Gu, and Northuis (2000), involves a process that could be relevant to compounds like this compound (Wuts, Gu, & Northuis, 2000).
Differentiation of Receptors
Lands, Ludueña, and Buzzo (1967) demonstrated that structural modification of compounds similar to this compound can change sympathomimetic activity, leading to the differentiation of β-receptor types. This research indicates the potential use of such compounds in studying receptor subtypes (Lands, Ludueña, & Buzzo, 1967).
Analytical Chemistry Applications
In analytical chemistry, derivatives of amines have been used for the determination of amino compounds. You et al. (2006) developed a method involving derivatization of amines for high-performance liquid chromatography with fluorescence detection (You, Zhao, Suo, Wang, Li, & Sun, 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It is a derivative of dopamine hcl , which primarily targets dopamine receptors in the brain. These receptors play a crucial role in regulating mood and reward.
Mode of Action
As a derivative of Dopamine HCl , it may interact with dopamine receptors, triggering a series of reactions that lead to the desired effects.
Biochemical Pathways
As a derivative of dopamine hcl , it may influence the dopaminergic pathways, which are involved in motor control, reward, and several other important functions.
Result of Action
As a derivative of Dopamine HCl , it may have similar effects, such as influencing mood and reward mechanisms.
Analyse Biochimique
Biochemical Properties
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride plays a significant role in various biochemical reactions. As a derivative of dopamine, it interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is tyrosine hydroxylase, which catalyzes the conversion of tyrosine to L-DOPA, a precursor to dopamine. Additionally, it interacts with dopamine receptors (D1, D2, D3, D4, and D5) and transporters, influencing neurotransmission and synaptic plasticity .
Cellular Effects
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride affects various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). This compound can modulate gene expression by activating or inhibiting transcription factors such as CREB (cAMP response element-binding protein). Additionally, it impacts cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis .
Molecular Mechanism
The molecular mechanism of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride involves its binding interactions with dopamine receptors and transporters. Upon binding to dopamine receptors, it can either activate or inhibit downstream signaling pathways, depending on the receptor subtype. For instance, binding to D1 receptors typically activates adenylate cyclase, increasing cAMP levels, while binding to D2 receptors inhibits adenylate cyclase, reducing cAMP levels. These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride can change over time. The compound is generally stable when stored under recommended conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in receptor sensitivity and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter activity and improve cognitive function. At high doses, it may cause toxic effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects .
Metabolic Pathways
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which convert it into inactive metabolites. These enzymes play a crucial role in regulating the levels of this compound and its metabolites in the brain. Additionally, it can influence metabolic flux by altering the levels of key intermediates in neurotransmitter synthesis .
Transport and Distribution
Within cells and tissues, 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride is transported and distributed through specific transporters and binding proteins. Dopamine transporters (DAT) are primarily responsible for its uptake into presynaptic neurons, where it can be stored in vesicles or metabolized. The compound’s distribution is influenced by its interactions with various binding proteins, which can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hydrochloride is critical for its activity and function. It is predominantly localized in synaptic vesicles within presynaptic neurons, where it can be released upon neuronal activation. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. These modifications play a role in regulating its activity and interactions with other biomolecules .
Propriétés
IUPAC Name |
4-(2-(15N)azanyl(213C)ethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1,9+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-FACGKWEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[13CH2][15NH2])O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


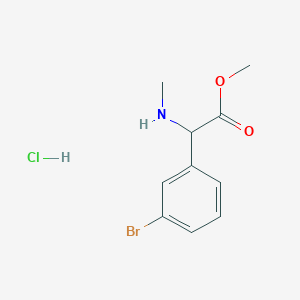
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)
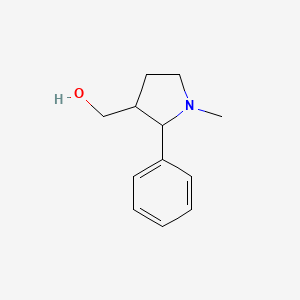
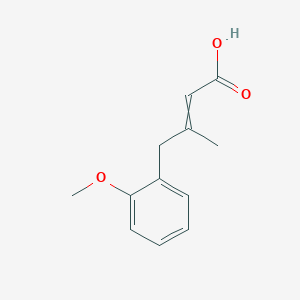
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)
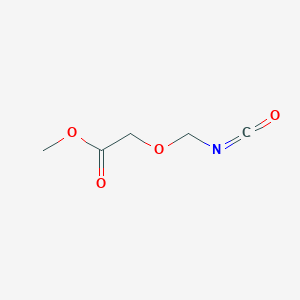
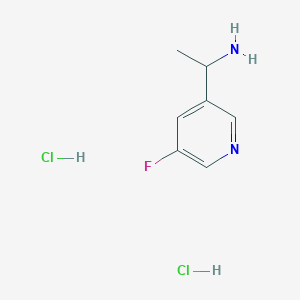
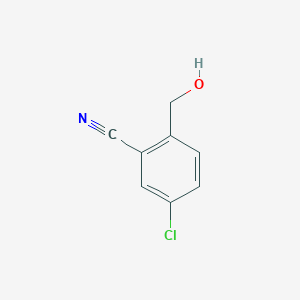

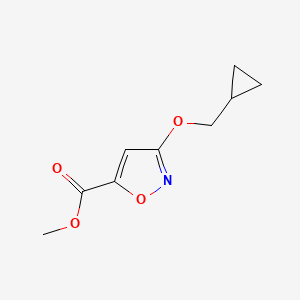
![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)
